molecular formula C11H9NO B146096 3,4-dihydrobenzo[cd]indol-5(1H)-one CAS No. 3744-82-9

3,4-dihydrobenzo[cd]indol-5(1H)-one

Cat. No.: B146096
CAS No.: 3744-82-9
M. Wt: 171.19 g/mol
InChI Key: CAXVDGQDGNZJKF-UHFFFAOYSA-N
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Description

3,4-Dihydrobenzo[cd]indol-5(1H)-one is a heterocyclic compound that belongs to the indole family. Indoles are known for their aromatic and heterocyclic nature, featuring a fused combination of a six-membered benzene ring and a five-membered pyrrole ring.

Mechanism of Action

Target of Action

The primary target of 3,4-dihydrobenzo[cd]indol-5(1H)-one is Atg4B , an autophagy-related protein . Autophagy is a cellular process that degrades and recycles cellular components, and Atg4B plays a crucial role in this process. The compound acts as an inhibitor of Atg4B .

Mode of Action

It is known to interact with its target, atg4b, and inhibit its function . This interaction and the resulting changes in cellular processes could be responsible for the compound’s observed effects.

Biochemical Pathways

The compound affects the autophagy pathway by inhibiting Atg4B . Autophagy is a critical pathway for maintaining cellular homeostasis, and disruption of this pathway can have various downstream effects, including impacts on cell survival and proliferation.

Result of Action

The inhibition of Atg4B by this compound can disrupt autophagy, which may lead to various molecular and cellular effects. For instance, it can affect cell survival and proliferation . .

Preparation Methods

The synthesis of 3,4-dihydrobenzo[cd]indol-5(1H)-one typically involves multi-step synthetic routes. One common method includes the aminolysis of naphthalic anhydride to form benzo[cd]indol-2(1H)-one, followed by further chemical modifications . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency of the synthesis .

Chemical Reactions Analysis

3,4-Dihydrobenzo[cd]indol-5(1H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Dihydrobenzo[cd]indol-5(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

3,4-dihydro-1H-benzo[cd]indol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-5-4-7-6-12-9-3-1-2-8(10)11(7)9/h1-3,6,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXVDGQDGNZJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C3C1=CNC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Uhle's Ketone in organic synthesis?

A1: Uhle's Ketone serves as a crucial building block, or synthon, in the synthesis of more complex molecules, particularly ergolines. Ergolines are a class of compounds with diverse biological activities, including some found in medications.

Q2: How does the structure of Uhle's Ketone lend itself to the formation of quinone methides?

A2: Uhle's Ketone readily reacts with aromatic aldehydes under basic conditions. This reaction forms 4-arylmethylene-3,4-dihydrobenz[cd]indol-5(1H)-ones, which can further convert to 4-benzylbenz[cd]indol-5(1H)-ones in the presence of acid. Spectroscopic analysis suggests that these 4-benzylbenz[cd]indol-5(1H)-ones exist predominantly in their uncharged quinone methide form rather than the zwitterionic form in solution.

Q3: Can you describe a novel approach to synthesizing Uhle's Ketone and its derivatives?

A3: One efficient method involves a novel decarboxylation of indole-2-carboxylates. This strategy allows for the synthesis of both Uhle's Ketone and its 6-methoxy derivative, 3,4-dihydro-6-methoxybenz[cd]indol-5(1H)-one (6-methoxy-Uhle's ketone).

Q4: What are some alternative synthetic routes to producing Uhle's Ketone on a larger scale?

A4: A practical large-scale synthesis of Uhle's Ketone starts from 3-amino-4-chlorobenzoic acid. This process involves the preparation of 4-carboxyindole-3-propionic acid (9), which can be achieved through several synthetic steps. A crucial step for large-scale production involves the thermal decarboxylation of 2,4-dicarboxyindole-3-propionic acid (8) under aqueous alkaline conditions to yield 4-carboxyindole-3-propionic acid (9). Cyclization of (9) then yields Uhle's Ketone (1).

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